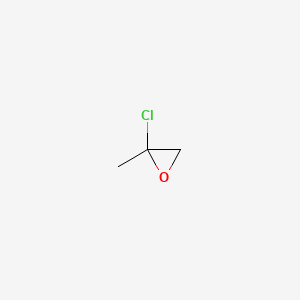
2-Chloro-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-methyloxirane is an organic compound with the molecular formula C₃H₅ClO. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is also known as 2-(chloromethyl)oxirane and is characterized by the presence of a chlorine atom and a methyl group attached to the oxirane ring. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyloxirane can be synthesized through several methods. One common method involves the reaction of propylene oxide with hydrogen chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0 to 10 degrees Celsius. The product is then purified through distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the chlorination of propylene oxide, followed by purification steps to remove any impurities. The final product is obtained through distillation and is used in various applications, including the production of polymers and other chemicals .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-methyloxirane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with various reagents, leading to the formation of different compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic or basic catalysts are often used to facilitate ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to oxidize the compound.
Major Products Formed
Substitution Products: Hydroxylated derivatives and other substituted compounds.
Ring-Opened Products: Various alcohols, ethers, and other compounds formed through ring-opening reactions.
Aplicaciones Científicas De Investigación
2-Chloro-2-methyloxirane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and other biological processes.
Medicine: It is used in the development of pharmaceuticals and other medical applications.
Industry: The compound is used in the production of resins, adhesives, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-methyloxirane involves its ability to undergo various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form different products. The oxirane ring can also undergo ring-opening reactions, leading to the formation of various compounds. These reactions are facilitated by the presence of the chlorine atom and the methyl group, which influence the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the oxirane ring.
2-Chloro-3-methyloxirane: Similar but with a different substitution pattern on the oxirane ring.
Epichlorohydrin: Contains a similar oxirane ring but with different substituents
Uniqueness
2-Chloro-2-methyloxirane is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a chlorine atom and a methyl group on the oxirane ring makes it a versatile compound in various chemical reactions and industrial applications .
Propiedades
Número CAS |
5950-21-0 |
|---|---|
Fórmula molecular |
C3H5ClO |
Peso molecular |
92.52 g/mol |
Nombre IUPAC |
2-chloro-2-methyloxirane |
InChI |
InChI=1S/C3H5ClO/c1-3(4)2-5-3/h2H2,1H3 |
Clave InChI |
RRUZNUBGRZKRNR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


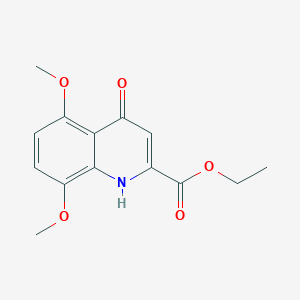
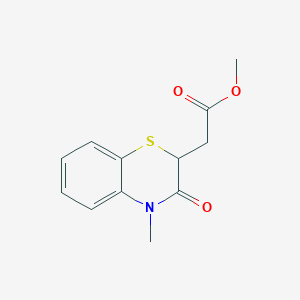
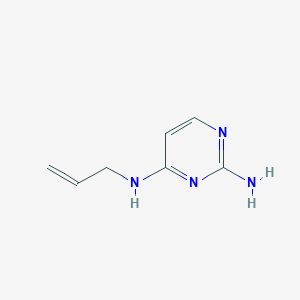
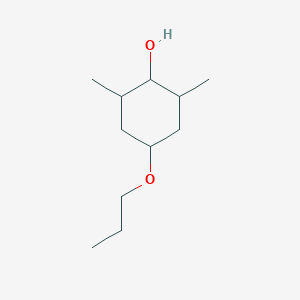
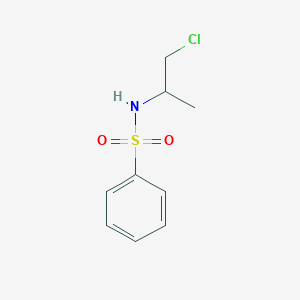

![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
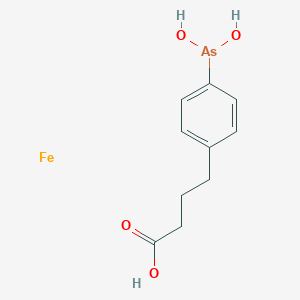
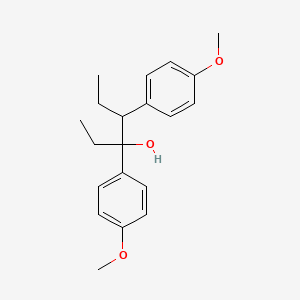
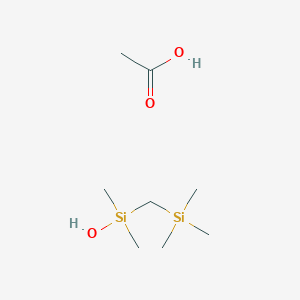
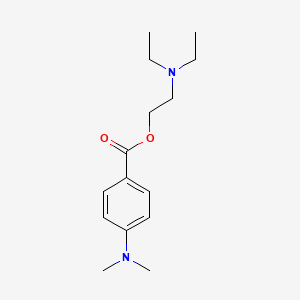
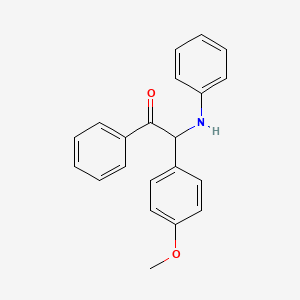
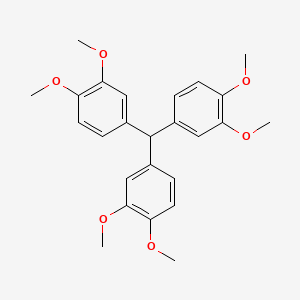
![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
